3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that integrates benzothiazole and chromenone moieties
Mechanism of Action
Mode of Action
It is known that benzothiazole derivatives can interact with dna and strongly inhibit topoisomerase i . This interaction can lead to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Benzothiazole derivatives have been shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Pharmacokinetics
The solubility, stability, and ease of synthesis of benzothiazole derivatives make them promising candidates for drug development .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of S phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and subsequent induction of mitochondrial dysfunction, leading to cell apoptosis .
Action Environment
The practical stability, ease of synthesis, and good solubility of benzothiazole derivatives suggest that they may be robust to various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step reactions One common approach starts with the preparation of the benzothiazole moiety, followed by its coupling with the chromenone structureThe reaction conditions often include the use of organic solvents like ethanol or acetone and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d]thiazol-2-yl)-2-methylaniline
- 2-(benzo[d]thiazol-2-yl)-6-methylphenol
- 5-bromo-2-(methylthio)benzo[d]thiazole
Uniqueness
What sets 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate apart from similar compounds is its unique combination of benzothiazole and chromenone moieties, which confer distinct chemical and biological properties. This compound’s ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable subject of research.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-11-17(19-21-14-6-4-5-7-16(14)27-19)18(23)13-9-8-12(10-15(13)25-11)26-20(24)22(2)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEQVSZKWBOSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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